REACTION_CXSMILES
|
[I:1]Cl.[Br:3][C:4]1[N:12]=[CH:11][C:10]2[NH:9][C:8]3[N:13]=[CH:14][CH:15]=[CH:16][C:7]=3[C:6]=2[CH:5]=1.C([O-])(=O)C.[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[Br:3][C:4]1[N:12]=[CH:11][C:10]2[NH:9][C:8]3[N:13]=[CH:14][C:15]([I:1])=[CH:16][C:7]=3[C:6]=2[CH:5]=1 |f:2.3,4.5.6|
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Name
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|
Quantity
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32.5 g
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Type
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reactant
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Smiles
|
ICl
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrC1=CC=2C3=C(NC2C=N1)N=CC=C3
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Name
|
|
Quantity
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18.2 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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400 mL
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Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resultant precipitate was collected by filtration
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Type
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WASH
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Details
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the solid was washed with water (50 mL) and diethyl ether (2×50 mL)
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Type
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CUSTOM
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Details
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then dried at 45° C. until constant weight
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Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=2C3=C(NC2C=N1)N=CC(=C3)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |